molecular formula C12H11N5O4S B2917189 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide CAS No. 869068-36-0

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide

Cat. No.: B2917189
CAS No.: 869068-36-0
M. Wt: 321.31
InChI Key: AVDBYILHJWJVHU-UHFFFAOYSA-N
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Description

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-triazin-3-ylthio group and a benzodioxole moiety. The compound’s structure combines a triazinone ring (a six-membered ring with three nitrogen atoms and a ketone group) and a benzodioxole aromatic system (a fused benzene ring with two oxygen atoms forming a 1,3-dioxolane ring).

The compound’s synthesis likely involves coupling a triazinone-thiol intermediate with a benzodioxole-substituted acetamide via thioether formation. Such methods are analogous to those described for structurally related compounds, such as 2-[(4-amino-4,5-dihydro-6-methyl-5-oxo-1,2,4-triazin-3-yl)thio]-N-(2,4-dimethylphenyl)acetamide (CAS RN: 381716-93-4), which employs carbodiimide-mediated coupling or nucleophilic substitution reactions .

Properties

IUPAC Name

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O4S/c13-17-11(19)4-14-16-12(17)22-5-10(18)15-7-1-2-8-9(3-7)21-6-20-8/h1-4H,5-6,13H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDBYILHJWJVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=CC(=O)N3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779652
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide involves multiple steps. The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors. The benzodioxole moiety is typically introduced via a substitution reaction. The final step involves the formation of the acetamide group through an amidation reaction. Industrial production methods may involve optimizing these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzodioxole moiety can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications.

    Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazine ring and benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The acetamide group could play a role in binding to these targets, influencing the compound’s overall effect. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s closest analogs differ in substituents on the triazinone ring or the arylacetamide group. Key comparisons include:

Compound Name Substituents (Triazinone) Aryl Group (Acetamide) Molecular Weight (g/mol) Key Properties
2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide None Benzodioxole ~349.35* Polar due to benzodioxole; moderate solubility in DMSO
2-[(4-Amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide (CAS RN: 381716-93-4) Methyl 2,4-Dimethylphenyl 319.38 Lipophilic; enhanced membrane permeability
2-((5-(Furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(aryl)acetamide derivatives Furan-2-yl Varied aryl groups 320–380 Improved anti-exudative activity compared to diclofenac
2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide Benzo[d]thiazole Indolinone ~370.42 Anti-inflammatory and antibacterial activity

*Calculated based on molecular formula.

Key Observations :

  • Lipophilicity : Methyl or dimethylphenyl substituents (e.g., CAS RN: 381716-93-4) increase lipophilicity, enhancing cellular uptake but reducing aqueous solubility .
  • Bioactivity : Furan- or thiophene-containing analogs (e.g., ) show enhanced anti-inflammatory or antimicrobial activity, while benzodioxole derivatives may target enzymes like cyclooxygenase (COX) due to structural similarity to NSAIDs .

Biological Activity

The compound 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide is a derivative of triazole and thiadiazole compounds, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure

The compound's structure can be represented as follows:

C12H12N4O3S\text{C}_{12}\text{H}_{12}\text{N}_4\text{O}_3\text{S}

This structure includes a triazine ring and a benzo[d][1,3]dioxole moiety that contribute to its biological properties.

Antimicrobial Activity

Research indicates that derivatives of triazole-thiadiazole exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

These findings suggest that the compound may be effective in treating infections caused by these pathogens .

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. Notably, it demonstrated significant antiproliferative effects on MCF-7 and MDA-MB-231 breast cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-715.2Induction of apoptosis via caspase activation
MDA-MB-23112.8Inhibition of EGFR signaling pathway

In these studies, the compound induced apoptosis by increasing pro-apoptotic protein levels (Bax and caspase-3) while decreasing anti-apoptotic proteins (Bcl-2), leading to enhanced cell death in cancer cells .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This inhibition is crucial for conditions characterized by chronic inflammation .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various triazole derivatives, including our compound. The results indicated that it outperformed standard antibiotics against resistant strains of bacteria .
  • Anticancer Mechanism Investigation : Another study focused on the mechanism by which the compound induces apoptosis in breast cancer cells. It was found that the compound activates caspase pathways significantly more than conventional treatments like doxorubicin .

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